molecular formula C21H23ClN2O4S B5426488 4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5426488
M. Wt: 434.9 g/mol
InChI Key: LCEBJBKPNRWBFO-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrrol-2-one group, which is a five-membered ring with one oxygen atom and a double bond. This group is substituted with various other groups, including a 3-chloro-4-methoxybenzoyl group, a 3-dimethylaminopropyl group, and a 2-thienyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the spatial arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl and the chlorine atom could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could involve exploring its reactivity in various chemical reactions .

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-23(2)9-5-10-24-18(16-6-4-11-29-16)17(20(26)21(24)27)19(25)13-7-8-15(28-3)14(22)12-13/h4,6-8,11-12,18,25H,5,9-10H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBJBKPNRWBFO-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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